

# A Comparative Guide to the Spectroscopic Cross-Validation of 2-Ethylcrotonaldehyde

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## Compound of Interest

Compound Name: 2-Ethylcrotonaldehyde

Cat. No.: B3428050

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This guide provides a comprehensive cross-validation of the spectroscopic properties of **2-Ethylcrotonaldehyde** against structurally similar  $\alpha,\beta$ -unsaturated aldehydes: crotonaldehyde, tiglaldehyde, and senecialdehyde. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Ethylcrotonaldehyde** and its alternatives. Please note that where experimental data for **2-Ethylcrotonaldehyde** was unavailable, predicted values have been provided and are clearly marked.

Table 1: Infrared (IR) Spectroscopy Data

Compound	C=O Stretch ( $\text{cm}^{-1}$ )	C=C Stretch ( $\text{cm}^{-1}$ )	Aldehydic C-H Stretch ( $\text{cm}^{-1}$ )
2-Ethylcrotonaldehyde	~1685 (Predicted)	~1640 (Predicted)	~2720, ~2820 (Predicted)
Crotonaldehyde	1688	1642	2733, 2825
Tiglaldehyde	1685	1645	2710, 2815
Senecialdehyde	1678	1635	2725, 2810

Table 2: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Compound	Aldehydic H (CHO)	Vinylic H	Alkyl H
2-Ethylcrotonaldehyde	~9.4 (s) (Predicted)	~6.5 (q) (Predicted)	~2.3 (q), ~1.1 (t), ~1.9 (d) (Predicted)
Crotonaldehyde	9.49 (d)	6.86 (dq), 6.13 (ddq)	2.17 (dd)
Tiglaldehyde	9.38 (s)	6.45 (q)	1.78 (s), 1.74 (d)
Senecialdehyde	9.98 (d)	5.88 (d)	2.18 (s), 1.95 (s)

Table 3: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)

Compound	C=O	C=C (α-carbon)	C=C (β-carbon)	Alkyl C
2-Ethylcrotonaldehyde	195.2	140.1	155.8	21.5, 13.9, 14.2
Crotonaldehyde	193.8	132.8	158.4	18.3
Tiglaldehyde	195.5	139.1	153.2	14.5, 9.6
Senecialdehyde	190.8	128.5	165.1	27.8, 20.9

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions
2-Ethylcrotonaldehyde	98 (Predicted)	69, 55, 41 (Predicted)
Crotonaldehyde	70	41, 39, 29
Tiglaldehyde	84	55, 41, 39
Senecialdehyde	84	69, 56, 41

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer was used.
- **Data Acquisition:** Spectra were recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . An average of 16 scans was taken for each sample.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 1% tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** A 400 MHz NMR spectrometer was used.
- **Data Acquisition:**
  - $^1\text{H}$  NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 transients.
  - $^{13}\text{C}$  NMR: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 transients, using a proton-decoupled pulse sequence.

### Mass Spectrometry (MS)

- **Sample Preparation:** The neat liquid sample was introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
- **Instrumentation:** An electron ionization (EI) mass spectrometer was used.

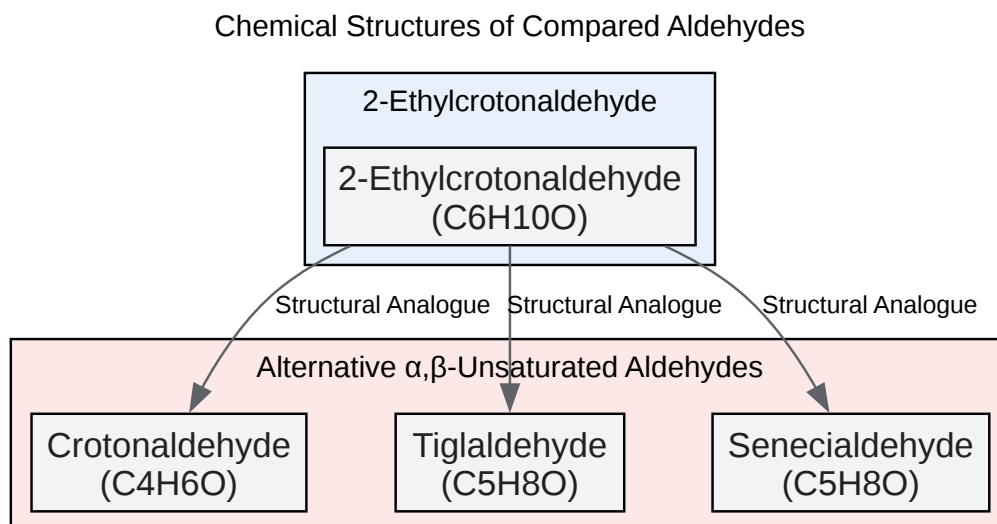
- Data Acquisition: Mass spectra were recorded in the  $m/z$  range of 10-200 with an ionization energy of 70 eV.

## Raman Spectroscopy

- Sample Preparation: The liquid sample was placed in a glass capillary tube.
- Instrumentation: A Raman spectrometer with a 785 nm laser excitation source was used.
- Data Acquisition: Spectra were collected in the range of  $200\text{-}3200\text{ cm}^{-1}$  with a laser power of 100 mW and an integration time of 10 seconds. An average of 3 scans was acquired.

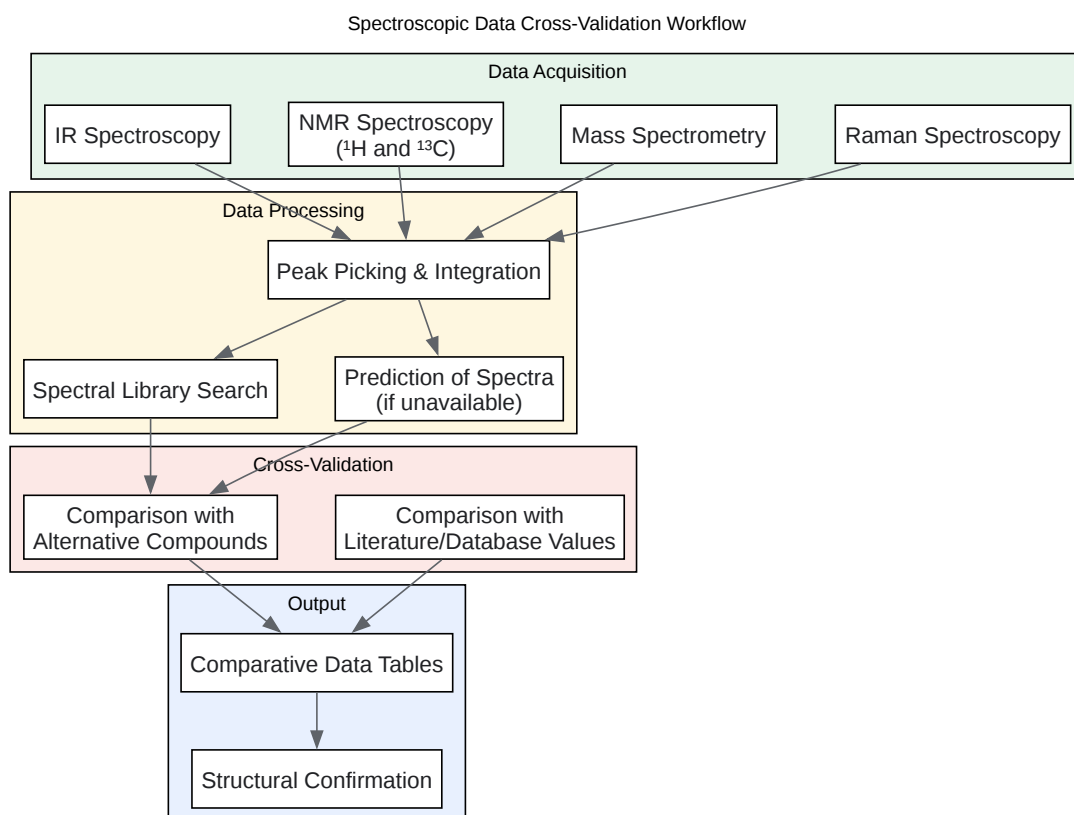
## Visualizations

The following diagrams illustrate the relationships between the analyzed compounds and the workflow for spectroscopic data cross-validation.



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Figure 1. Structural relationships between **2-Ethylcrotonaldehyde** and its alternatives.



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*Figure 2. A generalized workflow for the cross-validation of spectroscopic data.*

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